molecular formula C17H26N2O3S B3019532 2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide CAS No. 2380172-63-2

2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide

Cat. No. B3019532
CAS RN: 2380172-63-2
M. Wt: 338.47
InChI Key: ZZRSOIMUSPWGBO-UHFFFAOYSA-N
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Description

2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide, also known as DBM, is a sulfonamide compound that has shown potential for use in scientific research. DBM is a small molecule inhibitor that targets the STAT3 signaling pathway, which is involved in various physiological processes and is often dysregulated in cancer and other diseases.

Mechanism of Action

2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide inhibits the STAT3 signaling pathway by binding to the SH2 domain of STAT3, which prevents its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways that promote cell survival, proliferation, and angiogenesis. Inhibition of the STAT3 pathway by 2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide also leads to the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic proteins, which promotes apoptosis in cancer cells.
Biochemical and Physiological Effects:
2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has been shown to have various biochemical and physiological effects in preclinical models of cancer. Studies have shown that 2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide inhibits the growth and proliferation of cancer cells, induces apoptosis, and inhibits angiogenesis. 2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of using 2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide in lab experiments is its specificity for the STAT3 signaling pathway, which makes it a useful tool for studying the role of this pathway in various physiological processes and diseases. 2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide also has a relatively low toxicity profile, which makes it suitable for use in in vivo experiments. However, one limitation of using 2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide is its relatively low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research involving 2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide. One area of focus is the development of more potent and selective inhibitors of the STAT3 signaling pathway. Another area of focus is the identification of biomarkers that can predict response to 2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide treatment in cancer patients. Additionally, there is ongoing research into the potential use of 2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide in combination with other therapies, such as immunotherapy, to enhance treatment efficacy.

Synthesis Methods

The synthesis of 2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide involves a multi-step process that starts with the reaction of 2,5-dimethylbenzenesulfonyl chloride with morpholine to form 2,5-dimethyl-N-(morpholin-4-yl)benzenesulfonamide. This intermediate is then reacted with cyclobutanecarboxaldehyde in the presence of a catalyst to yield 2,5-dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide. The final product is obtained after purification and characterization using various analytical techniques.

Scientific Research Applications

2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has shown potential for use in various scientific research applications, particularly in the field of cancer research. Studies have shown that 2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide inhibits the growth and proliferation of cancer cells by targeting the STAT3 signaling pathway. This pathway is often dysregulated in cancer and is associated with tumor growth, survival, and metastasis. 2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide has also been shown to enhance the efficacy of chemotherapy and radiation therapy in preclinical models of cancer.

properties

IUPAC Name

2,5-dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3S/c1-14-4-5-15(2)16(12-14)23(20,21)18-13-17(6-3-7-17)19-8-10-22-11-9-19/h4-5,12,18H,3,6-11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRSOIMUSPWGBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2(CCC2)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dimethyl-N-[(1-morpholin-4-ylcyclobutyl)methyl]benzenesulfonamide

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